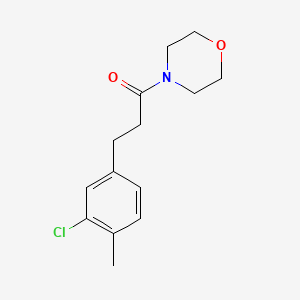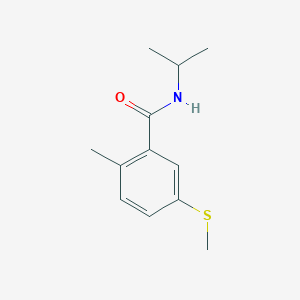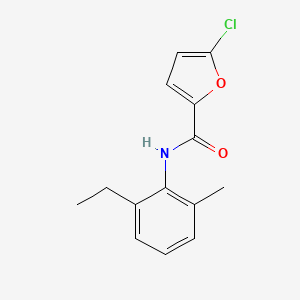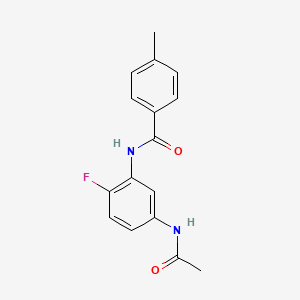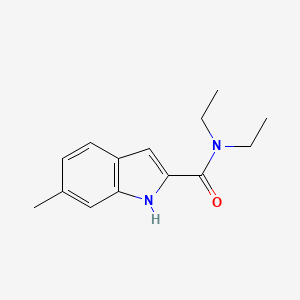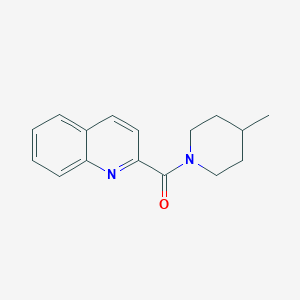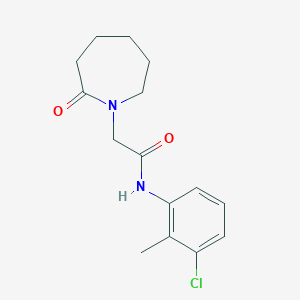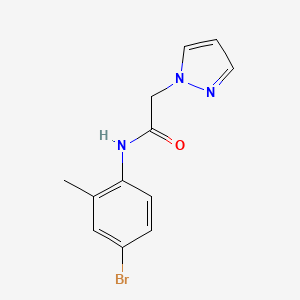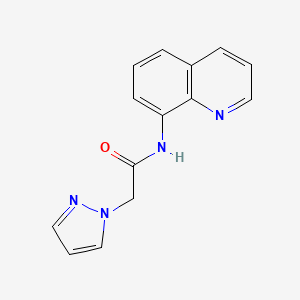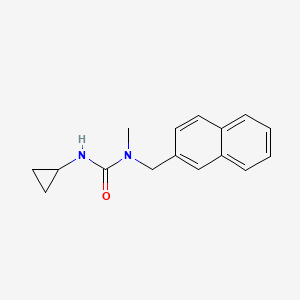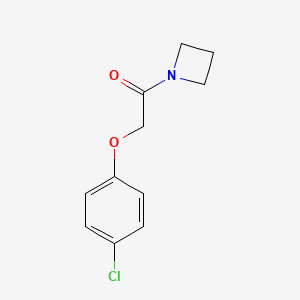
1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone, also known as ACE, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. ACE is a ketone derivative of 4-chlorophenoxyacetic acid and is commonly used in the synthesis of other compounds.
Wirkmechanismus
The exact mechanism of action of 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone is not fully understood. However, it is believed that 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone acts as an inhibitor of enzymes involved in various biological processes. 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter in the central nervous system. 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone has also been shown to inhibit the activity of cyclooxygenase, an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone has been shown to have various biochemical and physiological effects. 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone has been shown to exhibit anti-inflammatory properties by inhibiting the production of prostaglandins. 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone has also been shown to exhibit anti-cancer properties by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone has been shown to have neuroprotective effects by inhibiting the activity of acetylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone has several advantages for lab experiments, including its ease of synthesis and its potential applications in the synthesis of other compounds. However, 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
Zukünftige Richtungen
There are several future directions for 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone research. One direction is to further investigate its potential applications in the synthesis of novel compounds with potential biological activities. Another direction is to study its potential toxicity and side effects in vivo. Additionally, further research is needed to fully understand the mechanism of action of 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone and its potential applications in various biological processes.
Synthesemethoden
The synthesis of 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone involves the reaction between 4-chlorophenoxyacetic acid and azetidine-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone as a white solid with a melting point of 72-74°C.
Wissenschaftliche Forschungsanwendungen
1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone has found various applications in scientific research, including the synthesis of other compounds and as a reagent in chemical reactions. 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone is commonly used in the synthesis of novel compounds with potential biological activities, such as anti-inflammatory and anti-cancer agents. Additionally, 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone has been used as a reagent in the synthesis of polycyclic aromatic hydrocarbons and as a catalyst in the formation of carbon-carbon bonds.
Eigenschaften
IUPAC Name |
1-(azetidin-1-yl)-2-(4-chlorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-9-2-4-10(5-3-9)15-8-11(14)13-6-1-7-13/h2-5H,1,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFPMALGKFHLBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

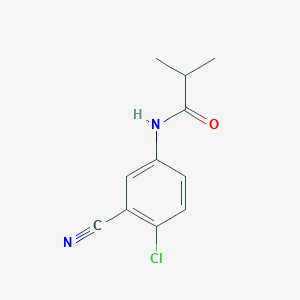
![1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7473399.png)
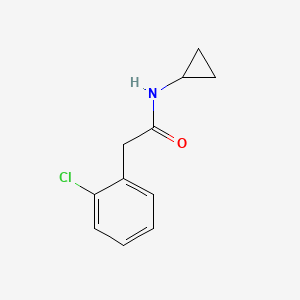
![3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7473414.png)
